molecular formula C34H31ClN2O2S B12456572 [3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone

[3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone

Cat. No.: B12456572
M. Wt: 567.1 g/mol
InChI Key: FKDDPJNBUHNRRE-UHFFFAOYSA-N
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Description

“14-(4-tert-butylphenyl)-10-(2-chlorophenyl)-9-(thiophene-2-carbonyl)-2,9-diazatricyclo[9400(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one” is a complex organic compound that features a unique arrangement of aromatic rings, heteroatoms, and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “14-(4-tert-butylphenyl)-10-(2-chlorophenyl)-9-(thiophene-2-carbonyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one” typically involves multi-step organic reactions. Key steps may include:

  • Formation of the core tricyclic structure through cyclization reactions.
  • Introduction of the tert-butylphenyl and chlorophenyl groups via Friedel-Crafts alkylation or acylation.
  • Incorporation of the thiophene-2-carbonyl group through coupling reactions.
  • Final modifications and purification steps to obtain the desired compound.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

  • Use of high-pressure reactors for cyclization.
  • Catalysts to enhance reaction rates.
  • Advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“14-(4-tert-butylphenyl)-10-(2-chlorophenyl)-9-(thiophene-2-carbonyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation or nitration of aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of electrophilic reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis to create more complex molecules.

Biology

Medicine

May serve as a lead compound for the development of new pharmaceuticals.

Industry

Applications in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which “14-(4-tert-butylphenyl)-10-(2-chlorophenyl)-9-(thiophene-2-carbonyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • “14-(4-tert-butylphenyl)-10-(2-chlorophenyl)-9-(thiophene-2-carbonyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one” can be compared to other tricyclic compounds with similar functional groups.
  • Compounds like “10-(2-chlorophenyl)-9-(thiophene-2-carbonyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one” may share some properties but differ in specific substituents.

Uniqueness

The unique combination of tert-butylphenyl, chlorophenyl, and thiophene-2-carbonyl groups in this compound may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C34H31ClN2O2S

Molecular Weight

567.1 g/mol

IUPAC Name

9-(4-tert-butylphenyl)-6-(2-chlorophenyl)-5-(thiophene-2-carbonyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H31ClN2O2S/c1-34(2,3)23-16-14-21(15-17-23)22-19-27-31(29(38)20-22)32(24-9-4-5-10-25(24)35)37(33(39)30-13-8-18-40-30)28-12-7-6-11-26(28)36-27/h4-18,22,32,36H,19-20H2,1-3H3

InChI Key

FKDDPJNBUHNRRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CS5)C6=CC=CC=C6Cl)C(=O)C2

Origin of Product

United States

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